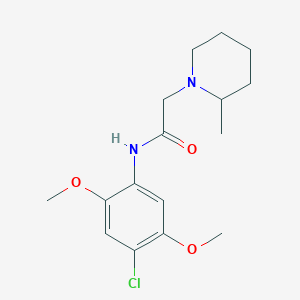![molecular formula C19H20F2N2O3S B4764417 1-[(4-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B4764417.png)
1-[(4-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide
Overview
Description
1-[(4-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential in cancer treatment. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.
Mechanism of Action
BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon binding to antigens, B-cell receptors activate BTK, which in turn activates downstream signaling pathways such as NF-κB and PI3K/AKT. 1-[(4-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide selectively binds to the active site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways and induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
1-[(4-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide has been shown to inhibit BTK activity in vitro and in vivo, leading to the suppression of downstream signaling pathways and induction of apoptosis in B-cells. In animal models, 1-[(4-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide has been shown to reduce tumor growth and improve survival rates. 1-[(4-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and good tissue penetration.
Advantages and Limitations for Lab Experiments
1-[(4-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high selectivity for BTK and its favorable pharmacokinetic profile. However, 1-[(4-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide also has some limitations, including its potential for off-target effects and the need for further studies to determine its optimal dosage and treatment duration.
Future Directions
There are several potential future directions for 1-[(4-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide research, including its use in combination with other cancer therapies, its potential in other B-cell malignancies such as multiple myeloma, and the development of more potent and selective BTK inhibitors. Additionally, further studies are needed to determine the optimal dosage and treatment duration of 1-[(4-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide and to investigate its potential for off-target effects.
Scientific Research Applications
1-[(4-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide has been extensively studied for its potential in cancer treatment, particularly in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Preclinical studies have shown that 1-[(4-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide inhibits B-cell receptor signaling and induces apoptosis in B-cells, leading to tumor regression in animal models.
properties
IUPAC Name |
N-(2-fluorophenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3S/c20-16-7-5-14(6-8-16)13-27(25,26)23-11-9-15(10-12-23)19(24)22-18-4-2-1-3-17(18)21/h1-8,15H,9-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNFCYZIPXNPRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2F)S(=O)(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromo-3-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4764336.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4764347.png)
![ethyl 5-hydroxy-2-methyl-1-[2-(phenylthio)ethyl]-1H-indole-3-carboxylate](/img/structure/B4764351.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-methoxyphenyl)-3-phenylpropanamide](/img/structure/B4764358.png)
![5-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-2-(1-piperidinyl)benzamide](/img/structure/B4764362.png)
![2-{5-[4-(benzyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B4764363.png)
![3,6-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4764369.png)
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4764377.png)

![2-[(4-chlorophenyl)thio]-N-[2-(cyclohexylthio)ethyl]acetamide](/img/structure/B4764397.png)
![N~1~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4764410.png)
![3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile](/img/structure/B4764426.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methoxypropyl)piperidine](/img/structure/B4764435.png)
![N-(2-methoxyphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea](/img/structure/B4764438.png)